4-Bromo-2-naphthaldehyde 4-Bromo-2-naphthaldehyde
Brand Name: Vulcanchem
CAS No.: 874357-11-6
VCID: VC7898117
InChI: InChI=1S/C11H7BrO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H
SMILES: C1=CC=C2C(=C1)C=C(C=C2Br)C=O
Molecular Formula: C11H7BrO
Molecular Weight: 235.08

4-Bromo-2-naphthaldehyde

CAS No.: 874357-11-6

Cat. No.: VC7898117

Molecular Formula: C11H7BrO

Molecular Weight: 235.08

* For research use only. Not for human or veterinary use.

4-Bromo-2-naphthaldehyde - 874357-11-6

Specification

CAS No. 874357-11-6
Molecular Formula C11H7BrO
Molecular Weight 235.08
IUPAC Name 4-bromonaphthalene-2-carbaldehyde
Standard InChI InChI=1S/C11H7BrO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H
Standard InChI Key XXBWXFQJIKOIKO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C=C2Br)C=O
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2Br)C=O

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The planar naphthalene framework of 4-bromo-2-naphthaldehyde imposes distinct electronic effects due to the electron-withdrawing bromine and aldehyde groups. The molecule’s IUPAC name, 4-bromonaphthalene-2-carbaldehyde, reflects its substitution pattern (Fig. 1) . Key structural identifiers include:

Table 1: Molecular descriptors of 4-bromo-2-naphthaldehyde .

PropertyValue
CAS No.874357-11-6
Molecular FormulaC11H7BrO\text{C}_{11}\text{H}_7\text{BrO}
Molecular Weight235.08 g/mol
SMILESC1=CC=C2C(=C1)C=C(C=C2Br)C=O
InChI KeyXXBWXFQJIKOIKO-UHFFFAOYSA-N

The aldehyde group at position 2 enhances electrophilicity, facilitating nucleophilic additions, while the bromine at position 4 serves as a leaving group in metal-catalyzed cross-coupling reactions .

Spectroscopic Features

Although experimental NMR or IR data for 4-bromo-2-naphthaldehyde remain unpublished, analogous bromonaphthaldehydes exhibit diagnostic signals. For example, the aldehyde proton in 4-bromo-1-naphthaldehyde resonates near δ\delta 10.1 ppm in 1H^1\text{H} NMR, while aromatic protons appear between δ\delta 7.5–8.5 ppm . The bromine atom induces deshielding effects, shifting adjacent carbon signals upfield in 13C^{13}\text{C} NMR .

Synthesis and Manufacturing

Traditional Synthetic Routes

While no explicit protocols for 4-bromo-2-naphthaldehyde are documented, its synthesis likely follows established bromination-formylation sequences. A plausible pathway involves:

  • Bromination of 2-naphthalenemethanol using PBr3\text{PBr}_3 or NBS\text{NBS}.

  • Oxidation of the alcohol to the aldehyde via Swern or Dess-Martin conditions.

Alternative approaches may employ directed ortho-metalation (DoM) strategies, where a directing group on naphthalene facilitates regioselective bromination .

Advances in Catalytic Methods

Recent breakthroughs in palladium-catalyzed C–H functionalization offer efficient routes to brominated aromatics. For instance, Linde et al. demonstrated atroposelective bromination of biphenyl aldehydes using Pd(OAc)2\text{Pd(OAc)}_2 and NBS\text{NBS}, achieving high enantioselectivity . Adapting such methods could enable asymmetric synthesis of 4-bromo-2-naphthaldehyde derivatives for chiral catalyst design .

Table 2: Comparison of brominated naphthaldehyde derivatives .

CompoundMolecular FormulaApplications
1-Bromo-2-naphthaldehydeC11H7BrO\text{C}_{11}\text{H}_7\text{BrO}Metathesis catalyst synthesis
8-Bromo-2-naphthaldehydeC11H7BrO\text{C}_{11}\text{H}_7\text{BrO}Pharmaceutical intermediates

Physicochemical Properties and Stability

Experimental Data Gaps

Notably, critical parameters such as melting point, boiling point, and solubility remain uncharacterized for 4-bromo-2-naphthaldehyde . Its solid-state behavior and hygroscopicity are inferred from analogues:

  • Predicted LogP: ~3.2 (estimated via PubChemLite), indicating moderate hydrophobicity .

  • Stability: Likely sensitive to light and moisture due to the aldehyde group, necessitating storage under inert conditions .

Computational Predictions

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s bromine and aldehyde moieties make it a versatile precursor. For example:

  • Suzuki-Miyaura Couplings: Palladium-catalyzed arylations with boronic acids yield biaryl aldehydes for kinase inhibitors .

  • Reductive Amination: Conversion to primary amines for anticancer agent synthesis .

Materials Science

4-Bromo-2-naphthaldehyde derivatives serve in:

  • Luminescent Materials: Europium(III) complexes for OLEDs.

  • Polymer Stabilizers: Antioxidants via incorporation into phenolic frameworks.

QuantityPrice (USD)Lead Time
100 mg180.001–3 weeks
1 g684.001–3 weeks

Future Directions and Challenges

  • Physicochemical Profiling: Systematic studies to determine melting points, solubility, and thermal stability.

  • Green Synthesis: Developing catalytic, solvent-free bromination methods to reduce waste.

  • Biological Screening: Evaluating antimicrobial or anticancer activity of derivatives.

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